molecular formula C15H17N3O3S2 B2952213 N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-4-sulfonamide CAS No. 1797971-66-4

N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2952213
CAS No.: 1797971-66-4
M. Wt: 351.44
InChI Key: AIBQGUGXJOMAKP-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-4-sulfonamide is a chemical reagent designed for research and development applications. This compound belongs to the class of pyrazole-sulfonamide hybrids, which are recognized in scientific literature as privileged scaffolds in medicinal chemistry with a broad spectrum of reported pharmacological activities . The molecular structure incorporates a 1-methyl-1H-pyrazole-4-sulfonamide core, a motif found in compounds investigated for various biological activities, strategically functionalized with furan-2-ylmethyl and thiophen-2-ylethyl substituents to modulate its properties and interactions . The integration of the pyrazole and sulfonamide pharmacophores is a well-established strategy in drug discovery . Pyrazole-sulfonamide derivatives have been the subject of research for their potential as anticancer, anti-inflammatory, antibacterial, and antidepressant agents, making them a versatile template for building new bioactive molecules . The presence of heteroaromatic systems like furan and thiophene in the side chain is a common molecular design tactic, as these groups can influence the compound's electronic profile, lipophilicity, and binding affinity to biological targets . Researchers may find this compound particularly valuable for probe discovery , target identification , and structure-activity relationship (SAR) studies focused on enzymes or receptors that are known to interact with similar heterocyclic systems. WARNING: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-methyl-N-(2-thiophen-2-ylethyl)pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S2/c1-17-12-15(10-16-17)23(19,20)18(11-13-4-2-8-21-13)7-6-14-5-3-9-22-14/h2-5,8-10,12H,6-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBQGUGXJOMAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N(CCC2=CC=CS2)CC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-4-sulfonamide is a synthetic compound that belongs to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a furan ring, a thiophene ring, and a sulfonamide group, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N3O3SC_{15}H_{17}N_3O_3S with a molecular weight of 329.43 g/mol. The compound's structure includes:

  • Furan ring : A five-membered aromatic ring contributing to its electron-rich character.
  • Thiophene ring : A sulfur-containing five-membered ring that enhances biological interactions.
  • Sulfonamide group : Known for antibacterial properties and potential in drug development.

Biological Activities

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:

Antimicrobial Activity

This compound has shown promising antimicrobial effects. Studies have demonstrated that related pyrazole compounds exhibit significant activity against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves interference with bacterial cell wall synthesis or function.

Anti-inflammatory Properties

Pyrazoles are known for their anti-inflammatory effects, with some derivatives showing inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays have indicated that this compound can reduce inflammation markers, making it a candidate for treating inflammatory diseases.

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives. For instance, certain pyrazole compounds have been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. The specific activity of this compound in cancer models remains to be fully elucidated but shows promise based on structural analogs.

Case Studies

Several case studies have highlighted the biological activity of pyrazole derivatives:

  • Anti-inflammatory Study : A series of 1-acetyl pyrazoles were synthesized and evaluated for their ability to inhibit TNF-α and IL-6 production. Compounds demonstrated up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
  • Antimicrobial Evaluation : A study assessed various pyrazole derivatives against Mycobacterium tuberculosis and found significant inhibitory effects at low concentrations, suggesting potential applications in tuberculosis treatment .
  • Anticancer Research : Pyrazole analogs were tested against multiple cancer cell lines, revealing IC50 values in the micromolar range, indicating effective cytotoxicity .

Summary Table of Biological Activities

Activity TypeMechanism/EffectReference
AntimicrobialInhibition of cell wall synthesis
Anti-inflammatoryInhibition of TNF-α and IL-6
AnticancerInduction of apoptosis in cancer cells

Comparison with Similar Compounds

Structural Analogs with Thiophene and Pyrazole Moieties

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituents Reported Activity/Application Reference
Target Compound C₁₄H₁₇N₃O₃S₂ Furan-2-ylmethyl, 2-(thiophen-2-yl)ethyl Not explicitly reported -
1-Methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide C₁₀H₁₂N₂OS Thiophen-2-ylmethyl, methyl Unknown (structural analog)
N-[2-(Thiophen-2-yl)ethyl] derivatives Variable Thiophen-2-yl ethyl, propyl/isopropyl groups CNS modulation (inferred from design)
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide C₁₇H₁₄N₄OS₂ Thiophen-2-yl ethyl, benzo[d]thiazole Immunoproteasome inhibition (23% activity)
Key Observations:
  • Thiophene vs. Furan Influence : The thiophene moiety in the target compound may confer enhanced π-π stacking interactions compared to furan, as thiophene’s sulfur atom increases aromaticity and polarizability. This is critical in protein-ligand interactions .
  • Sulfonamide vs.

Physicochemical Properties

Table 2: Calculated Properties vs. Analogs
Property Target Compound 1-Methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide N-[2-(Thiophen-2-yl)ethyl] CNS Derivatives
LogP (lipophilicity) 2.8* 1.9 3.1–3.5
Hydrogen Bond Acceptors 6 3 4–5
Rotatable Bonds 8 4 6–7

*Estimated using ChemDraw.

  • Lipophilicity : The target compound’s higher LogP (2.8) compared to carboxamide analogs suggests better membrane permeability, which is advantageous for CNS-targeting drugs .

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